molecular formula C10H7F3N4O3 B2683095 1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1013794-57-4

1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2683095
CAS RN: 1013794-57-4
M. Wt: 288.186
InChI Key: YGROVCBHHPSFAI-UHFFFAOYSA-N
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Description

1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound is also commonly referred to as MPTP and has been the subject of numerous studies investigating its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and DFT Calculations : The compound has been characterized using various spectroscopic and crystallographic techniques. Its structure was examined using quantum chemical methods, providing insights into its molecular geometry and vibrational frequencies. Such studies are essential for understanding the compound's physical and chemical properties (Alaşalvar et al., 2014).

Synthesis and Transformation

  • Ring Transformation and Synthesis : Research has explored the transformation of similar compounds into spirobenzoxazoles, leading to the synthesis of various complex structures. Such transformations are crucial for developing new pharmaceuticals and materials (Kurasawa et al., 1988).

Antimicrobial Activity

  • Antimicrobial Properties : Studies on pyridine derivatives, which share structural similarities with the compound , have shown variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).

Intermediate in Synthesis

  • Role in Synthesis of Anticoagulants : Derivatives of this compound have been used as intermediates in the synthesis of anticoagulants, such as apixaban. This highlights its importance in the pharmaceutical industry for producing critical medications (Wang et al., 2017).

Pharmacological Potential

  • Development of Phosphodiesterase Inhibitors : Research has involved evaluating similar compounds for their role as phosphodiesterase inhibitors, a class of drugs with significant therapeutic potential for various disorders (Raboisson et al., 2003).

Material Science Applications

  • Supramolecular Architecture : The compound has been used in the synthesis of coordination complexes with metal ions, forming supramolecular architectures. These have applications in material science and nanotechnology (Majumder et al., 2006).

properties

IUPAC Name

1-(6-methoxypyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O3/c1-20-7-3-2-6(15-16-7)17-8(10(11,12)13)5(4-14-17)9(18)19/h2-4H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGROVCBHHPSFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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